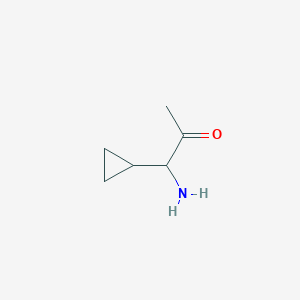

1-Amino-1-cyclopropylacetone

Description

1-Aminocyclopropane-1-carboxylic Acid (ACC, CAS 22059-21-8) is a cyclopropane derivative featuring an amino group and a carboxylic acid substituent on the same carbon atom. Its molecular formula is C₄H₇NO₂, with a molar mass of 101.105 g/mol. ACC is a pivotal intermediate in ethylene biosynthesis in plants, acting as the direct precursor to the phytohormone ethylene via ACC oxidase . It is widely utilized in agricultural and biochemical research to study ethylene-mediated processes, such as fruit ripening and stress responses.

Properties

IUPAC Name |

1-amino-1-cyclopropylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4(8)6(7)5-2-3-5/h5-6H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKNWIILXKBMNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclopropylacetone can be synthesized through several methodsFor instance, the cyclopropanation of an alkene using diazo compounds or ylides can yield cyclopropyl derivatives, which can then be aminated under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalysts and reagents. The process may include steps such as purification and isolation to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ring-Opening Reactions

Cyclopropane rings undergo strain-driven reactions:

For 1-amino-1-cyclopropylacetone, acid-catalyzed hydrolysis might yield 4-aminopent-2-enoic acid , while photoredox conditions could produce β-amino ketones.

Enzymatic and Biological Transformations

ACCA, a related cyclopropane amino acid, is cleaved by 1-aminocyclopropane-1-carboxylate deaminase (ACCD) to form α-ketobutyrate and ammonia . Key findings:

-

Mechanism : ACCD uses pyridoxal phosphate (PLP) to cleave the Cα–Cβ bond via nucleophilic attack or acid catalysis (Scheme 1) .

-

Kinetics : Rate-limiting steps involve gem-diamine intermediate formation (kₐₐₜ/Kₘ = 1.2 × 10³ M⁻¹s⁻¹) .

Scheme 1 : Proposed ACCD-mediated cleavage of ACCA :

-

PLP forms a Schiff base with ACCA.

-

Cyclopropane ring opens via nucleophilic attack.

-

α-Ketobutyrate and NH₃ are released.

Oxidation and Reduction

-

Oxidation : Cyclopropane ketones may undergo Baeyer-Villiger oxidation to form lactones.

-

Reduction : Catalytic hydrogenation (H₂/Pd) could reduce the ketone to a secondary alcohol while preserving the cyclopropane ring .

Stability and Degradation

Cyclopropane rings are sensitive to:

Scientific Research Applications

1-Amino-1-cyclopropylacetone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Amino-1-cyclopropylacetone exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its unique structure allows it to interact with proteins and other biomolecules in a specific manner .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Differences

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure : Cyclopropane ring with -NH₂ and -COOH groups.

- Key Properties : High polarity due to the carboxylic acid group, water solubility, and involvement in enzymatic pathways.

- Applications : Ethylene biosynthesis research, plant physiology studies .

1-Methylcyclopropanamine Hydrochloride

- Structure : Cyclopropane ring with -NH₂ and -CH₃ groups, hydrochloride salt.

- Key Properties : Enhanced stability and solubility in polar solvents due to the hydrochloride salt. Labeled as an irritant and sensitive to air/moisture .

- Applications : Pharmaceutical intermediate, organic synthesis .

(1-Aminocyclopropyl)methanol Hydrochloride

Key Observations :

- First-aid measures emphasize eye flushing and skin washing .

- Hydrochloride derivatives (e.g., 1-Methylcyclopropanamine HCl) require inert storage conditions and pose irritancy risks .

- Functional Groups : The carboxylic acid in ACC enables enzymatic interactions, while methyl or hydroxymethyl groups in analogs influence solubility and synthetic utility.

Toxicological and Handling Considerations

- ACC: Limited toxicological data, but standard precautions (gloves, eye protection) are recommended. Suitable extinguishing agents include CO₂ and water spray .

- Hydrochloride Salts: Toxicological profiles are understudied (e.g., Benzyl 4-aminopiperidine-1-carboxylate in ), necessitating conservative handling .

Research Implications and Gaps

- ACC dominates ethylene research due to its biological role, whereas cyclopropane hydrochlorides are niche synthetic intermediates.

- Data Limitations : Toxicological and environmental impact studies are sparse for many analogs, highlighting the need for further research .

ACC’s role in plant biology contrasts with hydrochlorides’ synthetic utility, underscoring the importance of substituent-driven design in cyclopropane chemistry.

Biological Activity

1-Amino-1-cyclopropylacetone (ACPA) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of ACPA, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a cyclopropane derivative characterized by its unique structural features, which contribute to its reactivity and biological properties. The cyclopropyl group is known for its electrophilic nature, allowing it to interact with various biomolecules, including amino acids and nucleotides, potentially forming covalent adducts with DNA and proteins .

Anticancer Activity

Recent studies have highlighted the anticancer potential of ACPA and related compounds. For instance, aminophosphonates derived from cyclopropyl frameworks have shown promising anti-pancreatic cancer activity. These compounds demonstrated significant inhibition of pancreatic cell proliferation at low micromolar concentrations, suggesting that modifications to the cyclopropyl structure can enhance anticancer efficacy .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate | Pancreatic Cancer | 45 | |

| ACPA | Various Cancer Types | TBD |

Antimicrobial Activity

The antimicrobial properties of ACPA and its derivatives have also been explored. Compounds containing cyclopropane rings exhibit varying degrees of antibacterial, antifungal, and antiviral activities. For example, certain derivatives showed moderate activity against Staphylococcus aureus and Escherichia coli, indicating that ACPA may possess broad-spectrum antimicrobial properties .

Table 2: Antimicrobial Activity of Cyclopropane Derivatives

The mechanisms underlying the biological activity of ACPA are still under investigation. However, it is hypothesized that the compound's ability to form covalent bonds with target biomolecules plays a crucial role in its pharmacological effects. The electrophilic nature of the cyclopropyl group allows it to engage in nucleophilic attack by cellular components, leading to altered cellular signaling pathways .

Case Studies and Research Findings

A study focused on the synthesis and evaluation of various cyclopropane derivatives found that structural modifications significantly impacted their biological activities. The incorporation of amine groups into the cyclopropyl framework was particularly noted for enhancing anticancer activity against pancreatic cancer cells .

Another research effort demonstrated that certain peptides derived from microbial sources exhibited dual roles as antimicrobial and anticancer agents, further emphasizing the potential therapeutic applications of compounds like ACPA in diverse medical fields .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Amino-1-cyclopropylacetone in laboratory settings?

- Methodology : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-functionalized cyclopropane precursors. For example, ketone functionalization can be achieved using reductive amination with ammonia or amine derivatives under controlled pH (6.5–7.5) and temperature (20–40°C). Reaction progress is monitored by TLC or HPLC, with purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

- Key Challenges : Impurities from incomplete cyclization require rigorous characterization (e.g., NMR, IR) to confirm product purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 1.2–1.8 ppm) and ketone/amine functional groups. 2D experiments (COSY, HSQC) resolve stereochemical ambiguities.

- IR : Stretching frequencies for NH₂ (3350–3300 cm⁻¹) and C=O (1700–1750 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., C₅H₉NO⁺, m/z 99.0684) .

Q. How can researchers mitigate instability of this compound during storage?

- Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Use stabilizers like BHT (0.1% w/w) to inhibit oxidation. Regularly validate stability via HPLC purity checks .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

- Methodology :

- Assay Standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% in cell-based assays).

- Statistical Validation : Use ANOVA or t-tests to compare replicates. For example, EC₅₀ variations in enzyme inhibition assays may arise from differential protein expression levels .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 1-Aminocyclopropane-1-carboxylic acid) to identify structure-activity trends .

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

- Methodology :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity during cyclopropanation.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Rh(II) with chiral ligands) for stereocontrolled [2+1] cycloaddition.

- Post-Synthesis Resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with optical rotation validated by polarimetry .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Methodology :

- Kinetic Studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations. For ACC oxidase, IC₅₀ values correlate with ethylene biosynthesis suppression in plant models .

- Docking Simulations : Use AutoDock Vina to predict binding affinities to enzyme active sites (e.g., cyclopropane ring interactions with hydrophobic pockets) .

Q. How do solvent effects influence the reactivity of this compound in nucleophilic reactions?

- Methodology :

- Polar Protic vs. Aprotic Solvents : Compare reaction rates in methanol (polar protic) vs. THF (aprotic). Protic solvents stabilize transition states via hydrogen bonding, accelerating amine acylation.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) quantify solvent dielectric effects on reaction energy barriers .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodology :

- Phase Solubility Studies : Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ = 260 nm).

- Ternary Phase Diagrams : Map solubility limits in co-solvent systems (e.g., water/ethanol) to identify optimal formulations .

Q. What statistical approaches validate reproducibility in cyclopropane ring stability studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.